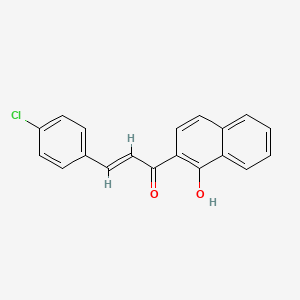
1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-4-azepanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-4-azepanamine hydrochloride, also known as BTA-1, is a chemical compound that has gained attention in the scientific community for its potential applications in research. BTA-1 is a benzotriazole derivative that has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-4-azepanamine hydrochloride acts as a positive allosteric modulator of the NMDA receptor, which enhances the receptor's activity and results in increased synaptic plasticity and memory formation. This compound also acts as a negative allosteric modulator of the GABA(A) receptor, which reduces the receptor's activity and results in decreased anxiety and stress.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including an increase in long-term potentiation (LTP) in the hippocampus, an increase in the expression of brain-derived neurotrophic factor (BDNF), and a decrease in the expression of corticotropin-releasing hormone (CRH) in the hypothalamus. This compound has also been shown to have an anxiolytic effect in animal models of anxiety.
実験室実験の利点と制限
1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-4-azepanamine hydrochloride has several advantages for lab experiments, including its ability to selectively modulate the activity of the NMDA and GABA(A) receptors, its ability to enhance synaptic plasticity and memory formation, and its anxiolytic effect. However, this compound also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
将来の方向性
There are several future directions for research on 1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-4-azepanamine hydrochloride, including the exploration of its potential therapeutic applications in the treatment of anxiety disorders, depression, and cognitive dysfunction. Further research is also needed to fully understand the mechanism of action of this compound and its potential interactions with other neurotransmitter systems. Additionally, the development of more selective modulators of the NMDA and GABA(A) receptors could lead to the development of more effective therapies for various neurological and psychiatric disorders.
合成法
1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-4-azepanamine hydrochloride can be synthesized through a variety of methods, including the reaction of 1H-1,2,3-benzotriazole-5-carboxylic acid with 4-aminocapronitrile in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). Other methods include the use of a palladium-catalyzed coupling reaction or a one-pot reaction involving the use of 1,3-dipolar cycloaddition.
科学的研究の応用
1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-4-azepanamine hydrochloride has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a modulatory effect on the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. This compound has also been shown to have an effect on the activity of the GABA(A) receptor, which is involved in the regulation of anxiety and stress.
特性
IUPAC Name |
(4-aminoazepan-1-yl)-(2H-benzotriazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c14-10-2-1-6-18(7-5-10)13(19)9-3-4-11-12(8-9)16-17-15-11/h3-4,8,10H,1-2,5-7,14H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMCTGCBXPSAKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)C2=CC3=NNN=C3C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-2-oxo-N-phenyl-1-oxa-3,8-diazaspiro[4.6]undecane-8-carboxamide](/img/structure/B5360826.png)
![methyl {2-chloro-6-ethoxy-4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5360834.png)
![N-[3-(allyloxy)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5360844.png)
![N-(2-chlorophenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5360845.png)
![N-(3-chloro-4-methoxyphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5360853.png)
![2,6-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5360861.png)
![3-[5-(3-nitrophenyl)-2-furyl]-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5360865.png)
![1-(2,4-dichlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B5360871.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5360875.png)
![N-(tetrahydro-2-furanylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5360881.png)
![5-methyl-4-{[6-methyl-2-(1-piperidinyl)-3-quinolinyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5360899.png)
![3-[2-(2,2-diethyl-4-morpholinyl)-2-oxoethyl]-4-(3-furylmethyl)-2-piperazinone](/img/structure/B5360905.png)

![N-(4-methoxy-2-methylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5360917.png)